Promoxolane
Overview
Description
Mechanism of Action
Biochemical Analysis
Biochemical Properties
As a centrally acting muscle relaxant and anxiolytic drug, it likely interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Given its role as a muscle relaxant and anxiolytic drug, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Promoxolane is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Promoxolane can be synthesized through the reaction of acetone with formaldehyde in the presence of an acid catalyst, followed by the addition of isopropyl alcohol . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired dioxolane ring structure.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Promoxolane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
Promoxolane has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of dioxolane rings.
Biology: Studied for its effects on muscle relaxation and anxiety reduction.
Medicine: Investigated for its potential use in treating anxiety disorders and muscle spasms.
Industry: Used in the synthesis of other chemical compounds and as a stabilizer in certain formulations.
Comparison with Similar Compounds
Promoxolane can be compared with other similar compounds such as:
Dimethylane: Another centrally acting muscle relaxant with similar properties.
Dioxolanes: A class of compounds with a similar ring structure but varying functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct pharmacological properties compared to other dioxolanes .
Properties
IUPAC Name |
[2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(8(3)4)12-6-9(5-11)13-10/h7-9,11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOOWPWAXNJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCC(O1)CO)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861970 | |
Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-43-9 | |
Record name | 2,2-Bis(1-methylethyl)-1,3-dioxolane-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Promoxolane [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Promoxolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROMOXOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHI9RRY52E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dimethylane (Promoxolane) primarily studied for?
A1: Research on Dimethylane, also known as this compound, primarily focuses on its potential therapeutic effects on anxiety and gynaecological conditions like dysmenorrhea (painful menstruation) and menopausal symptoms. Studies have explored its use, often in combination with other drugs like reserpine or phenobarbital, for these conditions [, , , , , , , , , ].
Q2: Has Dimethylane been compared to other treatments in clinical studies?
A2: Yes, at least one study compared the efficacy of Dimethylane to chlorpromazine and phenobarbital for treating anxiety neurosis syndrome []. Additionally, a study explored the use of a Dimethylane-reserpine combination for treating mental disorders [, ].
Q3: Are there studies investigating the long-term use of Dimethylane?
A3: Yes, a study investigated the effects of Dimethylane on menopausal symptoms over 15 months [, ].
Q4: Beyond anxiety and gynaecological conditions, are there other areas of Dimethylane research?
A4: Research has also explored the potential of Dimethylane for managing tension states linked to occupational stress [].
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